N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of similar compounds.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of conditions related to androgen metabolism.
Industry: Utilized in the development of new chemical processes and products
Mechanism of Action
The mechanism of action of N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride involves its interaction with specific molecular targets, such as enzymes and receptors involved in androgen metabolism. By inhibiting these targets, the compound can modulate the levels of androgens in the body, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Finasteride: The parent compound, used to treat benign prostatic hyperplasia and androgenetic alopecia.
Dutasteride: Another 5-alpha-reductase inhibitor with similar therapeutic effects.
N-Des(1,1-dimethylethyl) N-Cyclohexyl Dutasteride: A related compound with similar chemical structure and properties.
Uniqueness
N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride is unique due to its specific chemical modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar compounds .
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-cyclohexyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2O2/c1-24-14-12-19-17(8-11-21-25(19,2)15-13-22(28)27-21)18(24)9-10-20(24)23(29)26-16-6-4-3-5-7-16/h13,15-21H,3-12,14H2,1-2H3,(H,26,29)(H,27,28)/t17-,18-,19-,20+,21+,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHYSQKQCRYJEM-QKONGSNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4CCCCC4)CCC5C3(C=CC(=O)N5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4CCCCC4)CC[C@@H]5[C@@]3(C=CC(=O)N5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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